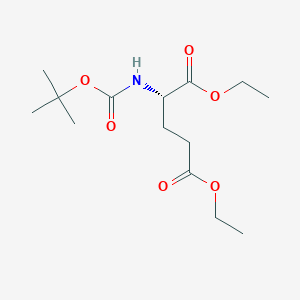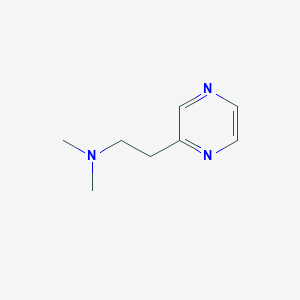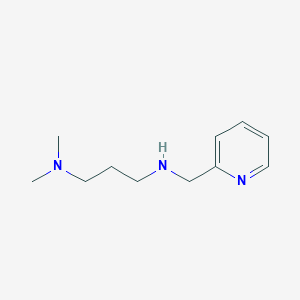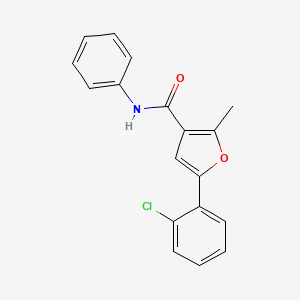
(Z)-4-ethyl-3-((3-phenylallyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “(Z)-4-ethyl-3-((3-phenylallyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, nitrogen or oxygen . The presence of different functional groups like thiophene and triazole rings can contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, condensation, or cyclization . For instance, the triazole ring could be synthesized using a [3+2] cycloaddition reaction, also known as a click reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. For instance, the triazole ring is known for its diverse reactivity, participating in reactions like N-alkylation, N-arylation, and various cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and reactivity, can be predicted based on its molecular structure and functional groups .Scientific Research Applications
Molecular Structure and Interaction Studies
The molecular structure and interactions of triazole compounds have been extensively studied, focusing on their stabilization by intramolecular hydrogen bonding. For example, the structure of N-carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, a compound with a similar triazole core, is stabilized by hydrogen bonding within its molecular structure, indicating the potential for diverse interactions in biological systems (Dolzhenko et al., 2010).
Antioxidative Properties
Triazole derivatives have been investigated for their antioxidative properties, providing insight into their potential therapeutic applications. A study on S-substituted derivatives of triazole-thiones revealed significant antioxidant activity, highlighting the therapeutic potential of triazole compounds in combating oxidative stress (Tumosienė et al., 2014).
Antimicrobial Activity
Triazole derivatives have demonstrated antimicrobial activity, suggesting their potential use in developing new antimicrobial agents. Research on the antimicrobial activities of novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives showed that these compounds exhibit activity against various microbial strains, indicating their promise in antimicrobial therapy (Bektaş et al., 2010).
Angiotensin II Antagonist Properties
The exploration of triazole derivatives as angiotensin II antagonists underscores their potential in treating cardiovascular diseases. A study synthesized a series of triazoles and evaluated them as angiotensin II antagonists, demonstrating their effectiveness in vitro and in vivo, which may contribute to developing new therapeutic agents for hypertension (Ashton et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-3-[(Z)-3-phenylprop-2-enyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S2/c1-2-20-16(15-11-7-12-21-15)18-19-17(20)22-13-6-10-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQCUSZHWGJNOQ-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SC/C=C\C2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide](/img/structure/B2846544.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2846545.png)


![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide](/img/structure/B2846548.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B2846549.png)
![4-(4-Methoxyphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2846552.png)




![3-Fluorosulfonyloxy-5-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2846562.png)
